molecular formula C12H13N3O4 B1528411 tert-Butyl 4-nitro-1H-indazole-1-carboxylate CAS No. 801315-75-3

tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Cat. No. B1528411
CAS RN: 801315-75-3
M. Wt: 263.25 g/mol
InChI Key: XXEBQBAOQGKRMP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-nitro-1H-indazole-1-carboxylate (TBNC) is a heterocyclic compound that has been widely studied due to its potential applications in the pharmaceutical, agrochemical and material science industries. TBNC is a versatile building block molecule that can be used to synthesize a wide range of compounds. It is also a useful intermediate in organic synthesis. TBNC has been used as a starting material for the synthesis of a variety of novel drugs, agrochemicals and materials.

Scientific Research Applications

Synthesis of Indazole Derivatives

tert-Butyl 4-nitro-1H-indazole-1-carboxylate plays a role in the synthesis of various indazole derivatives. An efficient method has been developed for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives using in-situ reduction and cyclization reactions of aromatic aldehydes with tert-butyl 2,4-dioxopiperidine-1-carboxylate and 5-nitro-1H-indazole or 6-nitro-1H-indazole (Chen et al., 2019).

Acid-Catalyzed tert-Butylation

The this compound is involved in acid-catalyzed tert-butylation processes. For example, 4-Nitro-1,2,3-triazole reacts with tert-butanol in concentrated sulfuric acid to yield 1-tert-butyl-4-nitro-1,2,3-triazole, demonstrating the utility of tert-butyl groups in organic synthesis (Filippova et al., 2012).

Structural Analysis and Synthesis

This compound serves as a significant intermediate for the synthesis of 1H-indazole derivatives. Its structure and physicochemical features have been extensively analyzed using spectroscopy and X-ray diffraction, contributing to the understanding of indazole compounds' molecular characteristics (Ye et al., 2021).

Potassium tert-Butoxide Promoted Reactions

This compound plays a role in reactions promoted by potassium tert-butoxide. It facilitates the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to afford 1-aryl-1H-indazole derivatives, showcasing its importance in the formation of indazole structures (Esmaeili-Marandi et al., 2014).

Molecular Synthesis and Characterization

This compound is used in the synthesis and characterization of other organic intermediates, contributing to the development of novel organic compounds. Its involvement in nucleophilic substitution reactions and molecular characterization techniques like FT-IR and NMR is noteworthy (Yang et al., 2021).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-nitro-1H-indazole-1-carboxylate: plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and potentially inhibit or activate specific enzymes . For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Cellular Effects

The effects of This compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, it can alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cellular growth and survival .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group can undergo reduction, forming reactive intermediates that interact with cellular targets . This interaction can result in the inhibition of key enzymes involved in metabolic pathways, such as those related to oxidative phosphorylation and glycolysis . Furthermore, the compound can induce changes in gene expression by modulating transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, influencing its overall biological effects . The interaction with metabolic enzymes, such as cytochrome P450s, plays a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific tissues and cellular compartments . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of functional groups that interact with transport proteins . The compound’s localization within cells can affect its biological activity and potential therapeutic applications .

Subcellular Localization

This compound: exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism . The subcellular distribution of the compound is crucial for understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

tert-butyl 4-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEBQBAOQGKRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731313
Record name tert-Butyl 4-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

801315-75-3
Record name 1H-Indazole-1-carboxylic acid, 4-nitro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801315-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-nitro-1H-indazole-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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